2-(Thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine
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Overview
Description
2-(Thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that features a triazole ring fused with a pyrazine ring and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine typically involves the reaction of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in the presence of aqueous sodium hydroxide . Another method involves the use of enaminonitriles and benzohydrazides under microwave conditions, which is a catalyst-free and eco-friendly approach .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of microwave-assisted synthesis offers a scalable and efficient route for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted triazolo-pyrazine derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-(Thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Shows potential as an anti-cancer agent, particularly against HepG-2 and MCF-7 cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways are still under investigation, but it is known to interact with cellular proteins and DNA .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Another triazole-fused heterocycle with similar biological activities.
1,2,4-Triazolo[4,3-a]pyrazine: Shares structural similarities and exhibits comparable antimicrobial properties.
Uniqueness
2-(Thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine is unique due to the presence of the thiophene moiety, which enhances its electronic properties and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H10N4S |
---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
2-thiophen-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C9H10N4S/c1-2-7(14-5-1)9-11-8-6-10-3-4-13(8)12-9/h1-2,5,10H,3-4,6H2 |
InChI Key |
KIYRUCDLOKXSLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC(=N2)C3=CC=CS3)CN1 |
Origin of Product |
United States |
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